molecular formula C13H12ClNO3 B11724550 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one

Cat. No.: B11724550
M. Wt: 265.69 g/mol
InChI Key: ORJREFQCLKTVHJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one (isoxazolone) core substituted with a chloromethyl group at position 3 and a 4-ethoxyphenylmethylidene moiety at position 2. The oxazolone ring is a five-membered lactam structure known for its reactivity, particularly in nucleophilic substitutions and cycloaddition reactions. The 4-ethoxyphenyl substituent introduces aromaticity and lipophilicity, which may influence solubility and biological activity .

Properties

IUPAC Name

3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJREFQCLKTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable oxazole precursor in the presence of a chlorinating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction could produce oxazolidines. Substitution reactions can lead to a wide range of functionalized oxazoles with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Oxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Oxazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle Differences

  • 1,2-Oxazol-5-one vs. Thiazole/Oxadiazole : The oxazolone ring is more electrophilic due to its lactam structure, enabling nucleophilic attacks at the carbonyl or chloromethyl group. Thiazoles (e.g., compound 8a, ) exhibit sulfur-based aromaticity, enhancing π-stacking in biological targets. Oxadiazoles (e.g., –7) are bioisosteres for ester or amide groups, improving metabolic stability in drug design .

Substituent Effects

  • Chloromethyl Group : Present in the target compound and 8a–c (), this group facilitates nucleophilic substitution reactions. In 8a–c, it contributes to antifungal activity by interacting with cellular thiols .
  • Aryl Substituents : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects (ethoxy) compared to electron-withdrawing chloro substituents in –5. This difference may impact solubility and binding affinity in biological systems .

Biological Activity

The compound 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique oxazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

  • Chemical Formula: C13_{13}H12_{12}ClN2_{2}O2_{2}
  • Molecular Weight: 250.69 g/mol

The presence of the chloromethyl and ethoxyphenyl groups contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-oneE. coli50 µg/mL
3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-oneS. aureus40 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of oxazole derivatives has been a subject of extensive research. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines (Hela and A549) revealed that the compound exhibited significant antiproliferative effects, with IC50_{50} values as follows:

  • Hela Cells: IC50_{50} = 226 µg/mL
  • A549 Cells: IC50_{50} = 242.52 µg/mL

These results indicate that 3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one may inhibit cancer cell proliferation effectively.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and potential biological targets. These studies suggest that the oxazole moiety interacts favorably with active sites of various enzymes involved in cancer progression and bacterial metabolism.

Table 2: Docking Scores with Target Proteins

Target ProteinBinding Affinity (kcal/mol)
DNA Topoisomerase I-9.5
Cyclin-dependent Kinase 2-8.7
Bacterial RNA Polymerase-7.8

The negative binding affinities indicate strong interactions, supporting the hypothesis of its therapeutic potential.

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